molecular formula C14H12OS B312869 4-(Methylthio)benzophenone CAS No. 23405-48-3

4-(Methylthio)benzophenone

Cat. No. B312869
CAS RN: 23405-48-3
M. Wt: 228.31 g/mol
InChI Key: PNWFUVVVRXJTLR-UHFFFAOYSA-N
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Description

“4-(Methylthio)benzaldehyde” is also known as “Benzaldehyde, 4-(methylthio)-” and "p-(Methylthio)benzaldehyde" . It is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.214 . It is used as an organic building block .


Synthesis Analysis

While specific synthesis methods for “4-(Methylthio)benzophenone” were not found, multistep synthesis methods involving benzoin condensation and oxidation of benzoin to benzil are commonly used in the synthesis of benzophenone derivatives .


Molecular Structure Analysis

The molecular structure of “4-(Methylthio)benzaldehyde” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The photoinitiating properties of benzophenones, including “4-(Methylthio)benzophenone”, are primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule . Quantum mechanical calculations are utilized to compute chemical reactivity, stability, and photoinitiating properties .


Physical And Chemical Properties Analysis

“4-(Methylthio)benzophenone” has a refractive index of n20/D 1.646 (lit.) and a density of 1.144 g/mL at 25 °C (lit.) . Its UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths, attributed to the extended delocalization of π-electrons .

Scientific Research Applications

  • Photopolymerization and Photochemistry : 4-(Methylthio)benzophenone shows enhanced activity in photopolymerization processes compared to benzophenone itself. It demonstrates high intersystem crossing to the triplet state and mixed excited states, contributing to its photopolymerization activities in different monomers and prepolymers (Allen et al., 1998).

  • Chemical Synthesis : In chemical synthesis, 4-(Methylthio)benzophenone has been used as a trap in the photochemical addition of benzophenone to methyl vinyl sulphides. This process results in the formation of 3-methylthio-oxetanes, showing selectivity for the trans-4-alkyl-3-methylthio configuration (Morris et al., 1987).

  • Environmental Studies and Health Risks : Benzophenone derivatives, including 4-(Methylthio)benzophenone, have been studied for their presence in environmental samples and biological systems. They are often used as UV filters or UV absorbers and have been detected in human amniotic fluid, fetal blood, and cord blood. This presence raises concerns about their potential endocrine-disrupting properties and the need for further investigation of their toxicokinetic properties (Krause et al., 2018).

  • Analysis in Food Products : The compound has been analyzed in food products, such as breakfast cereals, to determine its concentration and potential health risks. This involves methods like ultrasonic extraction combined with gas chromatography-tandem mass spectrometry, indicating the concern for its presence in everyday consumer goods (Van Hoeck et al., 2010).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of 4-(Methylthio)benzophenone have been synthesized and evaluated for their potential anti-proliferative activity against various types of cancer cells. This highlights the compound's relevance in the development of new therapeutic agents (Al‐Ghorbani et al., 2017).

  • Material Science : In material science, 4-(Methylthio)benzophenone has been employed in the synthesis of inorganic-organic hybrid materials, such as cobalt(II) chain motifs, which exhibit single-chain magnet behavior. This application showcases its role in the development of advanced materials with specific magnetic properties (Hu et al., 2009).

Mechanism of Action

While the specific mechanism of action for “4-(Methylthio)benzophenone” was not found, benzophenone and its derivatives are commonly used as UV filters and UV-ink photoinitiators .

Safety and Hazards

“4-(Methylthio)benzophenone” may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

Future Directions

The knowledge of the properties of “4-(Methylthio)benzophenone” provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities . This opens doors to benefits in UV-curing, photopolymerization, and other light-driven processes .

properties

IUPAC Name

(4-methylsulfanylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFUVVVRXJTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458366
Record name AN-651/09925003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, [4-(methylthio)phenyl]phenyl-

CAS RN

23405-48-3
Record name AN-651/09925003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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